ETA/ETB Receptor Selectivity: 500-Fold Discrimination in Human Tissue Outperforms Bosentan by ~25-Fold
In human coronary artery cryostat sections, myriceron caffeoyl ester (50-235) inhibited [125I]-ET-1 binding to ETA receptors with nanomolar affinity and exhibited approximately 500-fold selectivity for ETA over ETB receptors . In contrast, bosentan—a clinically approved dual endothelin receptor antagonist—shows only approximately 20-fold selectivity (Ki ETA = 4.7 nM vs. Ki ETB = 95 nM in human smooth muscle cells) . While 50-235's absolute Ki (51 ± 12 nM in A7r5 cells) is higher than bosentan's (4.7 nM), the 25-fold greater selectivity ratio means that at concentrations required to fully occupy ETA receptors, 50-235 leaves ETB receptors largely unoccupied, whereas bosentan produces significant concomitant ETB blockade.
| Evidence Dimension | ETA/ETB receptor selectivity ratio |
|---|---|
| Target Compound Data | ~500-fold selectivity for ETA over ETB in human coronary artery; Ki (ETA) = 51 ± 12 nM in A7r5 cells; no detectable binding to ETB-expressing Girardi heart cells |
| Comparator Or Baseline | Bosentan: ~20-fold selectivity (Ki ETA = 4.7 nM, Ki ETB = 95 nM in human SMC); Ambrisentan: ~77–4000-fold selectivity (Ki ETA = 0.011–1 nM); BQ123 (peptide): Ki ETA = 40 nM, Ki ETB > 2300 nM (~58-fold) |
| Quantified Difference | 50-235 selectivity ratio (500-fold) is approximately 25-fold higher than bosentan (~20-fold) and comparable to or exceeding many peptide-based ETA antagonists, while being a non-peptide small molecule |
| Conditions | Human coronary artery media cryostat sections; [125I]-ET-1 (0.1 nmol/L) binding competition; ETA:ETB ratio in tissue = 79:21; Maguire et al., J Hypertens 1994 ; bosentan data from Clozel et al., J Pharmacol Exp Ther 1994 |
Why This Matters
For mechanistic studies requiring clean pharmacological isolation of ETA-mediated responses (e.g., vasoconstriction, mitogenesis) without confounding ETB-mediated vasodilation and ET-1 clearance, 50-235's 500-fold selectivity window provides an experimental resolution that dual antagonists like bosentan cannot deliver.
- [1] Maguire JJ, Bacon CR, Fujimoto M, Davenport AP. Myricerone caffeoyl ester (50-235) is a non-peptide antagonist selective for human ETA receptors. J Hypertens. 1994 Jun;12(6):675-80. PMID: 7963492. View Source
- [2] Clozel M, Breu V, Gray GA, Kalina B, Löffler BM, Burri K, Cassal JM, Hirth G, Müller M, Neidhart W, et al. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. J Pharmacol Exp Ther. 1994 Jul;270(1):228-35. PMID: 8035319. View Source
